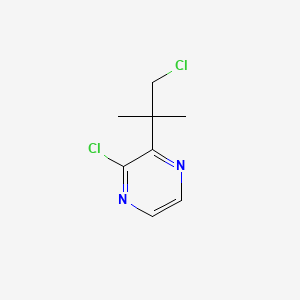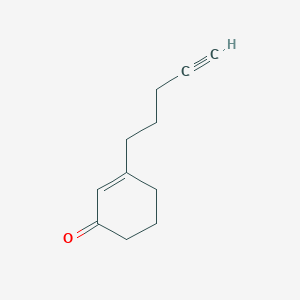![molecular formula C8H14O4 B14277483 4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one CAS No. 152842-23-4](/img/structure/B14277483.png)
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one is an organic compound with a unique structure that includes a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of 2-methylpropyl alcohol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism by which 4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The compound’s stability and reactivity also play a role in its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one
- 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid
Uniqueness
4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one is unique due to its specific dioxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
152842-23-4 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
4-(2-methylpropoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H14O4/c1-6(2)3-10-4-7-5-11-8(9)12-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
LISKXVBBYCPQKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCC1COC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
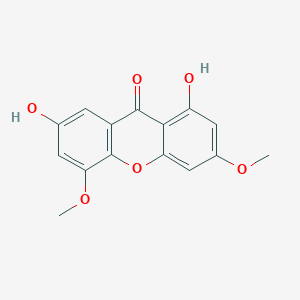
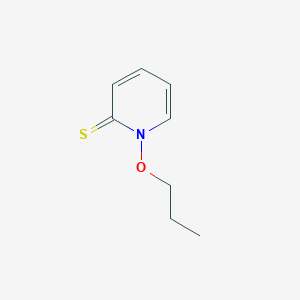
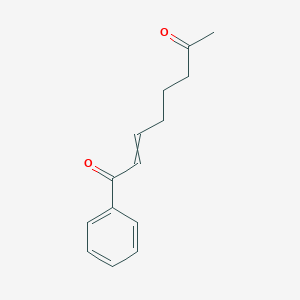
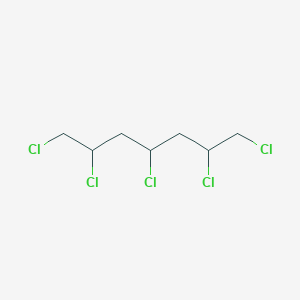
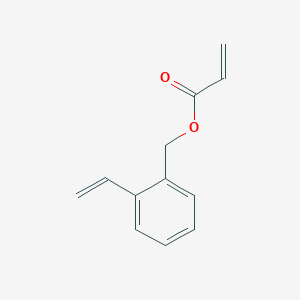

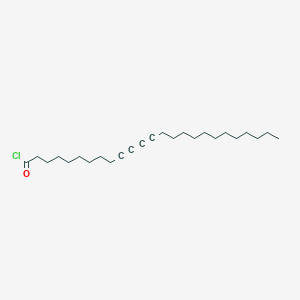
![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
